N-Vinyl-2-pyrrolidone

Descripción

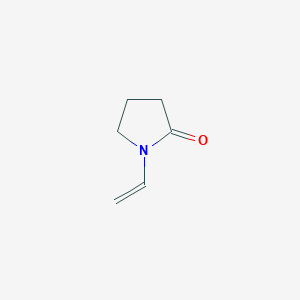

Structure

2D Structure

Propiedades

IUPAC Name |

1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNWPMSKXPGLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-39-8, 109412-11-5 | |

| Record name | Poly(vinylpyrrolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109412-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021440 | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.83, 3.83 | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |

CAS No. |

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vinylpyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Povidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLPYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H9G81541 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

13.9 °C, 13 °C, 57 °F | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A-Z Guide to N-Vinyl-2-pyrrolidone (NVP) Synthesis from Gamma-Butyrolactone: Mechanisms, Protocols, and Industrial Insights

Abstract

N-Vinyl-2-pyrrolidone (NVP) is a critical monomer and reactive diluent, foundational to the production of polyvinylpyrrolidone (PVP) and other high-performance polymers utilized across the pharmaceutical, cosmetic, and industrial coatings sectors.[1][2] This technical guide provides an in-depth exploration of the predominant industrial synthesis route for NVP, which commences with gamma-butyrolactone (GBL). The synthesis is delineated as a two-stage process: first, the conversion of GBL to 2-pyrrolidone via ammonolysis, followed by the vinylation of 2-pyrrolidone with acetylene, a classic example of Reppe chemistry.[1][3] This document offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, process optimization parameters, and critical safety considerations. It is designed to serve as a comprehensive resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of this versatile monomer.

Introduction

This compound is an organic compound featuring a 5-membered lactam ring linked to a vinyl group.[3] Its unique molecular structure, containing both hydrophilic and hydrophobic moieties, imparts excellent solvency and film-forming properties to its polymers, making it indispensable in applications ranging from pharmaceutical tablet binding and beverage clarification to hair care products and radiation-curable coatings.[2][4] While alternative synthesis routes exist, the pathway beginning with GBL and proceeding through a 2-pyrrolidone intermediate remains the most economically viable and widely practiced industrial method.[5]

This guide will systematically deconstruct this two-step synthesis. The first section focuses on the ring-opening and subsequent cyclization of GBL with ammonia to form 2-pyrrolidone. The second section details the base-catalyzed addition of acetylene to the 2-pyrrolidone nitrogen, yielding the final NVP monomer. Each section provides a mechanistic rationale for experimental conditions and presents validated protocols to ensure reproducibility and high yield.

Section 1: Synthesis of 2-Pyrrolidone from γ-Butyrolactone (GBL)

The transformation of GBL into 2-pyrrolidone is a robust, high-temperature, and high-pressure reaction that exemplifies nucleophilic acyl substitution.[5] This process is typically performed continuously in either the vapor or liquid phase, with the latter being widely used.[6][7]

1.1: Reaction Mechanism and Thermodynamics

The conversion involves two primary steps:

-

Nucleophilic Attack and Ring Opening: The process begins with the nucleophilic attack of ammonia (NH₃) on the electrophilic carbonyl carbon of the GBL molecule. This action opens the lactone ring to form a linear intermediate, γ-hydroxybutyramide.[5]

-

Intramolecular Cyclization and Dehydration: Under sustained high-temperature conditions, the terminal hydroxyl group of the γ-hydroxybutyramide intermediate undergoes dehydration. The nitrogen atom acts as an intramolecular nucleophile, attacking the terminal carbon and eliminating a molecule of water to form the stable, five-membered 2-pyrrolidone ring.[5]

The overall reaction is an equilibrium process. High temperatures and pressures are employed to drive the reaction forward, favoring the formation of the thermodynamically stable lactam ring and the removal of water.

1.2: Catalysis and Reaction Conditions

While this reaction can proceed without a catalyst, industrial vapor-phase processes often employ solid magnesium silicate catalysts to improve efficiency.[6] However, the liquid-phase process, which is also common, is frequently carried out without a catalyst at higher pressures.[7][8] The presence of water in the reaction mixture has been shown to improve selectivity towards 2-pyrrolidone.[7][9]

| Parameter | Vapor Phase (Catalytic) | Liquid Phase (Non-Catalytic) |

| Temperature | 250–290 °C[6] | 250–300 °C[7][8][9] |

| Pressure | 0.4–1.4 MPa (4-14 bar)[6] | 8.0–18.0 MPa (80-180 bar)[7][9] |

| Catalyst | Magnesium Silicate[6] | None[7][8] |

| Reactant Ratio | GBL:NH₃:H₂O = 1 : (2.2-3) : (1.6-2.3)[7] | GBL:NH₃:H₂O = 1 : (2-4) : (1-3)[9] |

| Typical Yield | 75–85%[6] | >94% Selectivity[7] |

1.3: Detailed Experimental Protocol (Liquid Phase)

This protocol describes a continuous process for producing 2-pyrrolidone.

-

Reactant Preparation: Prepare separate feeds of γ-butyrolactone, liquid ammonia, and water.

-

Pressurization and Heating: Pump the reactants at a molar ratio of approximately 1:3:2 (GBL:NH₃:H₂O) into a high-pressure tubular or stirred-tank reactor.

-

Reaction Execution: Heat the reactor to maintain a constant internal temperature between 280-295 °C and a pressure of 150-170 bar.[8] The residence time in the reactor is typically maintained between 30 and 60 minutes.[8]

-

Pressure Reduction: The reaction mixture is continuously withdrawn and passed through a pressure-reducing valve, causing the flash evaporation of excess ammonia, which is then recycled.

-

Purification: The resulting liquid mixture, containing 2-pyrrolidone, water, and unreacted GBL, is fed into a multi-stage fractional distillation column under vacuum to separate the pure 2-pyrrolidone (boiling point: 245 °C).[5][6]

1.4: Characterization

The purity of the obtained 2-pyrrolidone should be verified using Gas Chromatography (GC). The final product should achieve a purity of >99.5%.[6]

Section 2: Vinylation of 2-Pyrrolidone to this compound

The second stage of the synthesis is the vinylation of 2-pyrrolidone using acetylene. This reaction, pioneered by Walter Reppe, is a base-catalyzed nucleophilic addition.[1]

2.1: The Reppe Vinylation Reaction

The mechanism proceeds in two stages:

-

Catalyst Formation: 2-pyrrolidone reacts with a strong base, typically potassium hydroxide (KOH), to form the potassium salt of 2-pyrrolidone (potassium pyrrolidonate). This salt is the true catalytic species for the vinylation.[1][10] During this step, water is formed and must be meticulously removed, as its presence can lead to catalyst deactivation via ring-opening of the pyrrolidone.[1][10]

-

Nucleophilic Addition: The pyrrolidonate anion acts as a nucleophile, attacking one of the sp-hybridized carbons of the acetylene molecule. This is followed by proton abstraction from another 2-pyrrolidone molecule, regenerating the catalyst and forming this compound.

Caption: Reppe Vinylation Mechanism for NVP Synthesis.

2.2: Catalyst System and Safety Considerations

The catalyst is prepared in-situ by adding 1-3% (by weight) of KOH to the 2-pyrrolidone.[1] The water generated is removed by heating under vacuum (e.g., 80-130 °C) with nitrogen sparging until the water content is below 0.2%.[1]

Critical Safety Note: Acetylene can decompose explosively under pressure. Industrial processes use mixtures of acetylene with an inert gas like nitrogen to stay below the explosive limits.[11] The reaction must be conducted in equipment specifically designed for high-pressure acetylene chemistry.

2.3: Detailed Experimental Protocol

-

Catalyst Preparation: Charge a pressure reactor with purified 2-pyrrolidone and 1-3 wt% KOH. Heat the mixture to 100-130 °C under vacuum with nitrogen bubbling to remove the water formed, until the water content is <0.2%.[1]

-

Vinylation Reaction: Cool the mixture slightly and introduce a pressurized mixture of acetylene and nitrogen. Heat the reactor to 150-180 °C, maintaining a pressure of 0.9-1.5 MPa.[1] The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: Monitor the consumption of 2-pyrrolidone using online GC or by monitoring acetylene uptake.

-

Purification: After the reaction is complete, the crude product is purified via multi-step vacuum distillation.[11] Unreacted 2-pyrrolidone is separated and recycled. The final NVP product is collected.

-

Stabilization: Pure NVP can polymerize upon storage. A stabilizer, such as sodium hydroxide or specific amines like N,N'-Bis(1-methylpropyl)-1,4-benzenediamine, is added to the final product to ensure shelf life.[2][11]

Section 3: Overall Process Workflow and Industrial Considerations

The industrial synthesis of NVP from GBL is a continuous, integrated process designed to maximize efficiency and safety.

Caption: Integrated Industrial Workflow for NVP Synthesis from GBL.

3.1: Yield Optimization and Purity

-

Stage 1: Conversion of GBL is often near-quantitative, with selectivity to 2-pyrrolidone exceeding 94%.[7] Efficient distillation is key to achieving the required >99.5% purity for the intermediate.

-

Stage 2: The vinylation step is highly efficient. The primary impurity in the final product is typically unreacted 2-pyrrolidone. Multi-stage distillation or fractional crystallization can be employed to achieve purities greater than 99.9%.[12]

3.2: Health and Environmental Aspects

All reactants and products should be handled with appropriate personal protective equipment (PPE). GBL, ammonia, and NVP are irritants. Acetylene poses a significant explosion hazard. The process should be conducted in a well-ventilated area or a closed system. Waste streams, particularly distillation residues, must be managed according to local environmental regulations.

Conclusion

The synthesis of this compound from gamma-butyrolactone is a well-established and highly optimized industrial process. It relies on fundamental principles of organic chemistry, including nucleophilic acyl substitution and base-catalyzed vinylation. Success in the laboratory or on an industrial scale hinges on a thorough understanding of the reaction mechanisms, precise control over reaction parameters (temperature, pressure), meticulous removal of water in the vinylation step, and an unwavering commitment to safety, especially when handling acetylene. This guide provides the foundational knowledge and practical protocols necessary for professionals to successfully navigate this important chemical transformation.

References

- Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinylation of Amides.

- Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinyl

- Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams.

- 2-Pyrrolidone - Wikipedia. Wikipedia. [Link]

- Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinylation of γ-Lactams.

- Formation of All-Carbon Quaternary Centers via Enantioselective Pd-Catalyzed α-Vinyl

- N-Vinylpyrrolidone - Wikipedia. Wikipedia. [Link]

- Method for the production of 2-pyrrolidone - Google Patents.

- Method for the production of 2-pyrrolidone - Google Patents.

- Process for making this compound - Google Patents.

- Development of a New Production Process for N Vinyl2Pyrrolidone.

- Method for obtaining pure n-vinyl pyrrolidone - Google Patents.

- Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis

- Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. 化工进展. [Link]

- Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis

- Method for crystallizing this compound - Google Patents.

- Process for the purification of N-vinylpyrrolidone by crystallization - Google Patents.

- How do you purify N-vinylpyrrolidinone?.

Sources

- 1. What are the synthesis methods of this compound?_Chemicalbook [chemicalbook.com]

- 2. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 4. WO2006023118A1 - Process for making this compound - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 8. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 9. CN1258528C - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. This compound | 88-12-0 [chemicalbook.com]

- 12. DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Polyvinylpyrrolidone (PVP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinylpyrrolidone (PVP), also known as povidone, is a highly versatile, water-soluble polymer synthesized from the monomer N-vinylpyrrolidone.[1] Its remarkable combination of properties, including excellent solubility, low toxicity, and film-forming capabilities, has established it as a critical excipient in the pharmaceutical industry and a valuable component in numerous scientific and industrial applications.[1][2] This guide provides a comprehensive technical exploration of the core physical and chemical properties of PVP, offering insights grounded in scientific principles and practical methodologies for its characterization and application.

Part 1: Core Molecular and Physicochemical Properties

The functionality of PVP is intrinsically linked to its molecular structure and resulting physicochemical characteristics.

Chemical Structure and Synthesis

PVP is a linear polymer composed of repeating N-vinylpyrrolidone monomer units.[3] The presence of a highly polar amide group within the pyrrolidone ring and a nonpolar methylene group in the polymer backbone imparts an amphiphilic nature to PVP.[4][5] This unique molecular architecture is the foundation of its broad solubility and complexation abilities.[4]

PVP is synthesized via the polymerization of N-vinylpyrrolidone.[6] In aqueous solutions, this is often carried out using hydrogen peroxide as an initiator.[7] The molecular weight of the resulting polymer can be controlled by adjusting the reaction conditions, such as the concentration of the initiator.[7]

Caption: Polymerization of N-vinylpyrrolidone to form PVP.

Molecular Weight and K-Value

PVP is commercially available in various grades, which are distinguished by their average molecular weight.[1] A common method for classifying PVP grades is the K-value, which is derived from the relative viscosity of a 1% aqueous solution.[8] Higher K-values correspond to higher average molecular weights and, consequently, higher solution viscosities.[8][9]

Table 1: Common PVP Grades and their Approximate Molecular Weights [8][10][11]

| PVP K-Value | Average Molecular Weight ( g/mol ) | Typical Applications in Drug Development |

| K12 / K15 / K17 | 3,000 - 16,000 | Solubilizer, crystallization inhibitor, suspension stabilizer in injections and ophthalmic products.[10] |

| K25 / K30 | 30,000 - 58,000 | Binder for tablets and granules, film-forming agent, solubilizer.[10][12] |

| K60 / K90 | 270,000 - 1,300,000 | High-efficiency binder, thickener, stabilizer for oral and topical suspensions.[10][11] |

Solubility

A defining characteristic of PVP is its exceptional solubility in water and a wide array of polar organic solvents, including alcohols, amines, and chlorinated hydrocarbons.[1][13][14] However, it is insoluble in less polar solvents like acetone and ether.[13] This broad solubility is a direct result of its amphiphilic chemical structure, which contains both hydrophilic (amide group) and lipophilic (alkyl groups) moieties.[4]

Table 2: Solubility of PVP in Various Solvents at Room Temperature [7][15]

| Solvent Class | Examples | Solubility |

| Polar Protic | Water, Ethanol, Methanol, Propylene Glycol | Highly Soluble (>10%) |

| Polar Aprotic | Chloroform, Dichloromethane | Soluble |

| Non-Polar | Acetone, Diethyl Ether, Toluene, Xylene | Insoluble (<1%) |

Viscosity

The viscosity of PVP solutions is a critical parameter, particularly in liquid and semi-solid formulations. It is directly influenced by the molecular weight (K-value), concentration, and temperature.[16][17] Higher molecular weight grades and higher concentrations result in significantly higher viscosities. This property is fundamental to its use as a binder, thickener, and stabilizer.[14]

Thermal Properties and Glass Transition Temperature (Tg)

PVP is an amorphous powder with a glass transition temperature (Tg) that is dependent on its molecular weight.[18][19] For instance, the Tg for PVP K90 is around 172°C, while for PVP K17 it is approximately 136°C.[19] The presence of plasticizers, such as water, can significantly lower the Tg.[20] Understanding the Tg is crucial for manufacturing processes like hot-melt extrusion and for ensuring the physical stability of amorphous solid dispersions.[19][21]

Part 2: Chemical Properties and Interactions

The chemical behavior of PVP underpins its utility as a versatile pharmaceutical excipient.

Chemical Stability

PVP is chemically stable under normal storage conditions and is resistant to degradation by acids, bases, and oxidizing agents.[3][18] This inertness is a key attribute for its use in pharmaceutical formulations, ensuring compatibility with a wide range of active pharmaceutical ingredients (APIs).[2][22]

Complexation and Hydrogen Bonding

The pyrrolidone ring in the PVP structure contains a carbonyl group that acts as a strong hydrogen bond acceptor.[4] This enables PVP to form complexes with a variety of molecules, particularly those with hydrogen donor groups.[3] This complexation ability is central to several of its key functions in drug delivery:

-

Enhanced Solubilization: PVP can form complexes with poorly soluble drugs, thereby increasing their aqueous solubility and dissolution rate.[3][23]

-

Crystallization Inhibition: By adsorbing onto the surface of drug particles, PVP can inhibit crystal growth and stabilize the amorphous state of drugs.[24]

-

Taste Masking: It can form complexes with bitter-tasting APIs, effectively masking their unpleasant taste.[25]

Caption: Mechanism of PVP complexation with a drug molecule via hydrogen bonding.

Biocompatibility and Safety

PVP is widely recognized for its excellent biocompatibility and low toxicity.[6][22][26] It is considered physiologically inert and generally does not cause irritation to the skin or eyes.[4][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have approved its use in a variety of pharmaceutical formulations, including oral, topical, and injectable products.[12][26] While generally safe, there have been some reports of bioincompatibility issues in specific contexts, such as complement activation when combined with iodine and potential tissue accumulation of high molecular weight PVP.[27]

Part 3: Experimental Characterization Protocols

Accurate and reproducible characterization of PVP is essential for quality control and formulation development.

Determination of K-Value (Viscometry)

The K-value is a critical parameter that reflects the molecular weight of PVP. It is determined by measuring the kinematic viscosity of a dilute solution.

Methodology:

-

Solution Preparation: Accurately prepare a 1% (w/v) solution of PVP in deionized water.

-

Viscometer Setup: Use a calibrated capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature water bath maintained at 25 ± 0.1 °C.[28]

-

Flow Time Measurement: Measure the time it takes for the PVP solution and the pure solvent (water) to flow between two marked points on the viscometer.[28]

-

Calculation:

-

Calculate the relative viscosity (η_rel) by dividing the flow time of the solution by the flow time of the solvent.

-

The K-value is then calculated using the Fikentscher equation.

-

Caption: Workflow for the experimental determination of PVP's K-value.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the glass transition temperature (Tg) of PVP.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the PVP sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected Tg.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg.[19]

-

-

Data Analysis: The Tg is identified as a step-change in the heat flow curve of the resulting thermogram.[20]

Structural and Purity Analysis (Spectroscopy)

Spectroscopic techniques are employed to verify the chemical structure and purity of PVP.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups of PVP, such as the carbonyl (C=O) stretch of the amide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used to detect impurities.[29]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can reveal information about the elemental composition and chemical state of the atoms, which can be useful for identifying contaminants or degradation products.[29]

Conclusion

Polyvinylpyrrolidone's unique and tunable physical and chemical properties have made it an indispensable polymer in modern pharmaceutical science and other research disciplines. Its excellent solubility, complexation ability, and safety profile allow for the development of robust and effective drug delivery systems. A thorough understanding and precise characterization of its properties, as outlined in this guide, are fundamental to leveraging its full potential in creating innovative and high-quality products.

References

- Wikipedia. (n.d.). Polyvinylpyrrolidone. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Fengchen Group. (2024, March 5). polyvinylpyrrolidone chemical properties. [Link]

- Kurakula, M., & Rao, G. S. (2020). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. Journal of Drug Delivery Science and Technology, 60, 102046. [Link]

- Teodorescu, M., & Bercea, M. (2015). Polyvinylpyrrolidone (PVP) - One of the most widely used excipients in pharmaceuticals: An overview.

- Huzhou Sunflower Specialty Polymer Co.,Ltd. (n.d.). Povidone PVP in the Application of Pharmaceutical Excipients. [Link]

- Kema. (2021, May 2). Solubility of PVP. [Link]

- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 3). polyvinylpyrrolidone solubility. [Link]

- Kurakula, M., & Rao, G. S. N. K. (2020). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. Journal of Drug Delivery Science and Technology, 60, 102046. [Link]

- HEFEI TRENDCHEM CO., LTD. (n.d.). Molecular Weight of PVP K series. [Link]

- Vistart. (2025, June 13). Is Polyvinylpyrrolidone Safe? A Pharmaceutical Safety Guide to PVP K30. [Link]

- Unilong Group. (2024, December 13). What Is The Properties Of Polyvinylpyrrolidone. [Link]

- Dr.Oracle. (2025, September 9). What is the bioincompatibility of polyvinylpyrrolidone (PVP)?[Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Drug Potential: How PVP Enhances Solubility and Bioavailability. [Link]

- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, February 1). polyvinylpyrrolidone pvp drug excipients. [Link]

- Sunflower. (n.d.). Povidone/PVP K Series Company Manufacturer, Polyvinylpyrrolidone K. [Link]

- Autech Industry. (2025, November 14). Uses of Different Molecular Weights of Polyvinylpyrrolidone(PVP K12-K90). [Link]

- Unilong Group. (2024, April 11). Is Polyvinylpyrrolidone Harmful to Human Body?[Link]

- Ataman Kimya. (n.d.). POLYVINYLPYRROLIDONE K 30. [Link]

- Yearn-Chem. (2024, January 24). polyvinylpyrrolidone-povidone-pvp structure. [Link]

- Singh, M., & Singh, V. (1998). Viscosities (n) of Polyvinyl Pyrrolidone in its Aqueous Solutions at 292.9 K. Oriental Journal of Chemistry, 10(3). [Link]

- ResearchGate. (n.d.). Physicochemical properties of PVP. [Link]

- Swei, J., & Talbot, J. B. (2003). Viscosity correlation for aqueous polyvinylpyrrolidone (PVP) solutions. Journal of Applied Polymer Science, 90(4), 1153-1155. [Link]

- ResearchGate. (2025, August 6). Viscosity Correlation for Aqueous Polyvinylpyrrolidone (PVP) Solutions. [Link]

- ResearchGate. (n.d.). (PDF) Poly(vinylpyrrolidone)

- Lapuk, S., Ponomareva, M., Ziganshin, M., Larionov, R., Mukhametzyanov, T., Schick, C., Lounevc, I., & Gerasimov, A. (2023). Some aspects of the glass transition of polyvinylpyrrolidone depending on the molecular mass. Physical Chemistry Chemical Physics, 25(15), 10557-10567. [Link]

- Autech Industry. (2025, May 16). In-Depth Breakdown of Polyvinylpyrrolidone(PVP) K Value. [Link]

- ResearchGate. (n.d.). List of selected clinically approved drugs containing pVP. [Link]

- Kumar, V., Yang, T., & Yang, Y. (2002). Interpolymer Complexation. II. Entrapment of Ibuprofen by In-Situ Complexation Between Polyvinyl Acetate Phthalate (PVAP) and Polyvinylpyrrolidone (PVP) and Development of a Chewable Tablet Formulation. Pharmaceutical Development and Technology, 6(1), 85-93. [Link]

- PSE Community.org. (2023, June 26). Droplet Based Estimation of Viscosity of Water–PVP Solutions Using Convolutional Neural Networks. [Link]

- Mura, P., Mandergiola, A., Cirri, M., Bramanti, G., & Ghelardoni, M. (2005). The influence of polyvinylpyrrolidone on naproxen complexation with hydroxypropyl-beta-cyclodextrin. European Journal of Pharmaceutics and Biopharmaceutics, 59(1), 187-194. [Link]

- Adrover, A., Paolicelli, P., Petralito, S., Di Muzio, L., Trilli, J., Cesa, S., & Casadei, M. A. (2021). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 13(10), 1649. [Link]

- Knopp, M. M., Nguyen, J. H., Mu, H., Langguth, P., & Rades, T. (2016). Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance. Pharmaceutics, 8(3), 21. [Link]

- Tant, M. R., & Wilkes, G. L. (1992). Glass Transition in Poly(vinylpyrrolidone): Effect of Molecular Weight and Diluents. Journal of Polymer Science Part B: Polymer Physics, 30(4), 347-357. [Link]

- St. John, J. V., & Spencer, C. L. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega, 5(47), 30589-30596. [Link]

- Park, J. H., von Maltzahn, G., Zhang, L., Schwartz, M. P., Ruoslahti, E., Bhatia, S. N., & Sailor, M. J. (2008). Synthesis and characterization of PVP-coated large core iron oxide nanoparticles as an MRI contrast agent. Nanotechnology, 19(26), 265101. [Link]

- ResearchGate. (2025, August 6). Relation of glass transition temperature to the hydrogen bonding degree and energy in poly(N-vinyl pyrrolidone) blends with hydroxyl-containing plasticizers. [Link]

- Nakagawa, H., Wesolowski, D. J., & Ohmura, R. (2023). Low-Temperature Behaviors, Cold Crystallization, and Glass Transition in Poly(vinylpyrrolidone) Aqueous Solution. The Journal of Physical Chemistry B, 127(49), 10547-10554. [Link]

- MDPI. (n.d.). Determination of the Operational Parameters for the Manufacturing of Spherical PVP Particles via Electrospray. [Link]

- ResearchGate. (2025, May 8). Physical and Chemical Characterization of Drag Reducing Polymer Based on Polyvinylpyrrolidone (PVP) in Human Blood Flow. [Link]

- Farmacia Journal. (2022, June 18). INNOVATIVE METHODS FOR THE CHARACTERIZATION OF A NOVEL PHARMACEUTICAL ADHESIVE FOR 3D PRINTING DRUGS. [Link]

Sources

- 1. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 2. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. polyvinylpyrrolidone chemical properties | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 4. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]

- 5. polyvinylpyrrolidone-povidone-pvp structure | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 6. ulipolymer.com [ulipolymer.com]

- 7. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Weight of PVP K series-HEFEI TRENDCHEM CO., LTD.- [trendchems.com]

- 9. In-Depth Breakdown of Polyvinylpyrrolidone(PVP) K Value-INDUSTRY NEWS-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 10. Povidone/PVP K Series Company Manufacturer, Polyvinylpyrrolidone K | Sunflower [sunflowerpolymer.com]

- 11. autechindustry.com [autechindustry.com]

- 12. vistartglobal.com [vistartglobal.com]

- 13. polyvinylpyrrolidone solubility | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 14. ulipolymer.com [ulipolymer.com]

- 15. ulkmpvp.com [ulkmpvp.com]

- 16. Viscosity correlation for aqueous polyvinylpyrrolidone (PVP) solutions | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Polyvinylpyrrolidone | 9003-39-8 [chemicalbook.com]

- 19. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Some aspects of the glass transition of polyvinylpyrrolidone depending on the molecular mass - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. nbinno.com [nbinno.com]

- 24. Povidone PVP in the Application of Pharmaceutical Excipients - Huzhou Sunflower Specialty Polymer Co.,Ltd. [sunflowerpolymer.com]

- 25. tandfonline.com [tandfonline.com]

- 26. nbinno.com [nbinno.com]

- 27. droracle.ai [droracle.ai]

- 28. asianpubs.org [asianpubs.org]

- 29. pubs.acs.org [pubs.acs.org]

solubility of N-Vinyl-2-pyrrolidone in organic solvents

An In-depth Technical Guide to the Solubility of N-Vinyl-2-pyrrolidone in Organic Solvents

Abstract

This compound (NVP) is a versatile monomer prized for its critical role in the synthesis of polyvinylpyrrolidone (PVP) and other copolymers utilized across diverse industries, most notably in pharmaceutical and biomedical applications.[1][2][3] Its exceptional solubility profile is the cornerstone of its utility, enabling its use in a wide array of formulation and polymerization processes. This guide provides a comprehensive examination of the solubility of NVP in organic solvents, delving into the underlying molecular principles, presenting qualitative and quantitative data, and offering a robust experimental protocol for solubility determination. The insights herein are intended to empower researchers and drug development professionals to leverage the unique properties of NVP with scientific rigor and practical efficiency.

The Molecular Basis of this compound's Broad Solubility

The remarkable solubility of this compound (CAS 88-12-0) is a direct consequence of its unique molecular architecture.[4] The molecule consists of a five-membered lactam ring (a cyclic amide) and a vinyl group (-CH=CH₂) attached to the nitrogen atom.[4] This structure imparts an amphiphilic character, featuring both polar and non-polar regions, which dictates its interactions with various solvents.

-

Polar Characteristics : The pyrrolidone ring contains a highly polar amide group. The carbonyl oxygen (C=O) and the nitrogen atom possess high electron density, making the ring an effective hydrogen bond acceptor. This allows NVP to interact favorably with protic solvents like water and alcohols.[5]

-

Apolar Characteristics : The vinyl group and the ethylene groups within the ring provide a non-polar, hydrophobic character. This enables miscibility with less polar organic solvents.[6]